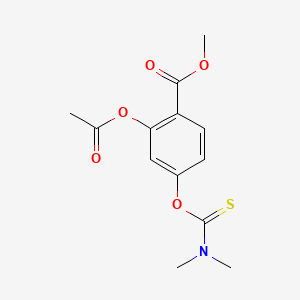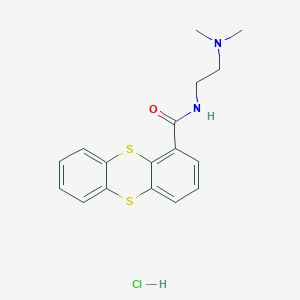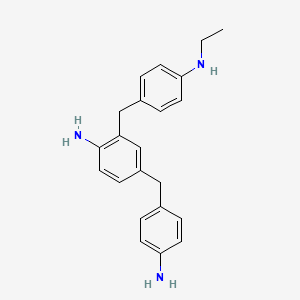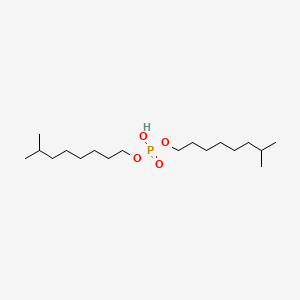
Diisononyl phosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diisononyl phosphate is an organophosphate compound with the molecular formula C18H39O4P . It is commonly used as a plasticizer, which is a substance added to materials to increase their flexibility, workability, and durability. This compound is particularly valued for its ability to impart these properties to polyvinyl chloride (PVC) and other polymers.
Preparation Methods
Synthetic Routes and Reaction Conditions: Diisononyl phosphate is typically synthesized through the esterification of phosphoric acid with isononyl alcohol. The reaction is catalyzed by an acid catalyst, such as sulfuric acid, and is carried out under controlled temperature and pressure conditions to ensure high yield and purity.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale esterification processes. The raw materials, phosphoric acid and isononyl alcohol, are mixed in a reactor equipped with heating and stirring mechanisms. The reaction mixture is then heated to the desired temperature, and the acid catalyst is added. After the reaction is complete, the product is purified through distillation or other separation techniques to remove any unreacted starting materials and by-products.
Chemical Reactions Analysis
Types of Reactions: Diisononyl phosphate can undergo various chemical reactions, including:
Hydrolysis: In the presence of water, this compound can hydrolyze to form phosphoric acid and isononyl alcohol.
Oxidation: Under oxidative conditions, this compound can be converted to its corresponding phosphate ester derivatives.
Substitution: this compound can participate in substitution reactions where the isononyl groups are replaced by other alkyl or aryl groups.
Common Reagents and Conditions:
Hydrolysis: Water or aqueous solutions, often under acidic or basic conditions.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Substitution: Various alkylating or arylating agents, often in the presence of a catalyst.
Major Products Formed:
Hydrolysis: Phosphoric acid and isononyl alcohol.
Oxidation: Phosphate ester derivatives.
Substitution: New organophosphate compounds with different alkyl or aryl groups.
Scientific Research Applications
Diisononyl phosphate has a wide range of applications in scientific research, including:
Chemistry: Used as a plasticizer in the synthesis of flexible polymers and copolymers.
Biology: Investigated for its potential effects on biological systems, including its role as an endocrine disruptor.
Medicine: Studied for its potential use in drug delivery systems due to its ability to enhance the flexibility and stability of pharmaceutical formulations.
Industry: Widely used in the production of flexible PVC products, including cables, flooring, and medical devices.
Mechanism of Action
The mechanism by which diisononyl phosphate exerts its effects is primarily through its interaction with polymer matrices. By incorporating into the polymer structure, this compound increases the flexibility and workability of the material. On a molecular level, it acts by reducing intermolecular forces between polymer chains, allowing them to move more freely.
In biological systems, this compound may interact with cellular membranes and proteins, potentially disrupting normal cellular functions. Its exact molecular targets and pathways are still under investigation, but it is believed to affect endocrine signaling pathways.
Comparison with Similar Compounds
Diisononyl phosphate is often compared to other plasticizers, such as:
Diisononyl phthalate (DINP): Another widely used plasticizer with similar applications in PVC products. this compound is considered to have a lower environmental impact.
Diisodecyl phthalate (DIDP): Similar in structure and function to this compound but with slightly different physical properties.
Tris-2-ethylhexyl phosphate (TEHP): Another organophosphate plasticizer with similar applications but different chemical properties.
Uniqueness: this compound is unique in its balance of flexibility, durability, and lower environmental impact compared to some other plasticizers. Its ability to enhance the properties of PVC and other polymers while being less harmful to the environment makes it a valuable compound in various applications.
Properties
CAS No. |
27253-58-3 |
|---|---|
Molecular Formula |
C18H39O4P |
Molecular Weight |
350.5 g/mol |
IUPAC Name |
bis(7-methyloctyl) hydrogen phosphate |
InChI |
InChI=1S/C18H39O4P/c1-17(2)13-9-5-7-11-15-21-23(19,20)22-16-12-8-6-10-14-18(3)4/h17-18H,5-16H2,1-4H3,(H,19,20) |
InChI Key |
CELFQJLWIWWAPB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCCCCCOP(=O)(O)OCCCCCCC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



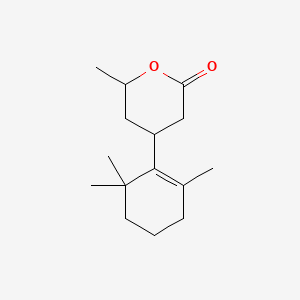
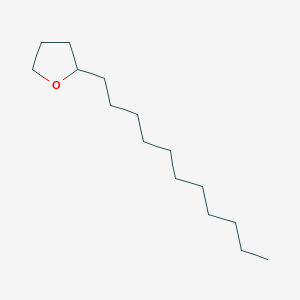
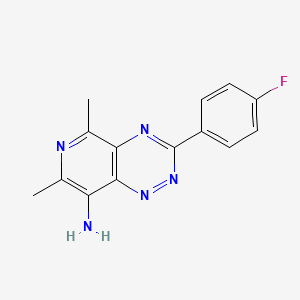

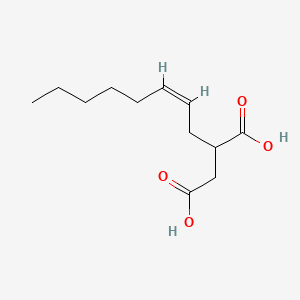
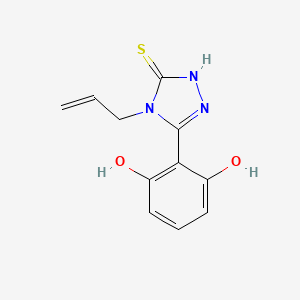
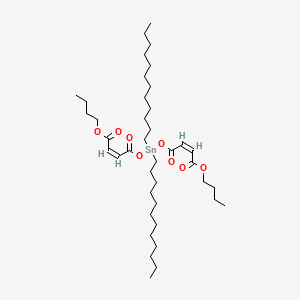

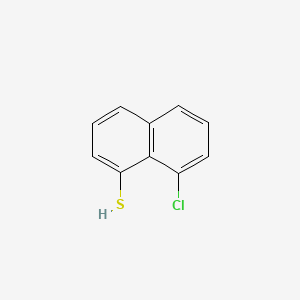
![5,5'(Thiodipropane-3,1-diyl)bis[2,4-dihydro-4-phenyl-3H-1,2,4-triazole-3-thione]](/img/structure/B12688161.png)
